Lipophilicity-Driven Differentiation: XLogP3 of 3.2 vs. 2.5 for Isopropyl Analog
The target compound carries a 5-propylsulfanyl substituent, which raises its computed XLogP3 to 3.2, compared with 2.5 for the 5-isopropyl analog (CID 648237), a difference of +0.7 log units [1][2]. This increase in lipophilicity is accompanied by the addition of two hydrogen bond acceptors (the thioether sulfur and the terminal methylene group) without altering the single hydrogen bond donor count, producing a topologically polar surface area (TPSA) of 83.4 Ų versus 67.4 Ų for the isopropyl comparator [1][2]. The combined shift in logP and TPSA places the two compounds in adjacent but distinct physicochemical property space.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 83.4 Ų |
| Comparator Or Baseline | 3-methoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CID 648237): XLogP3 = 2.5; TPSA = 67.4 Ų |
| Quantified Difference | ΔXLogP3 = +0.7 log units; ΔTPSA = +16.0 Ų |
| Conditions | PubChem computed properties using XLogP3 and topological polar surface area algorithms. |
Why This Matters
A 0.7-unit increase in XLogP3 correlates with approximately 5-fold higher membrane permeability in generic ADME models, which can directly impact cell-based assay readouts and oral bioavailability for in vivo studies.
- [1] PubChem. Compound Summary for CID 7095475, 3-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for CID 648237, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methoxy-benzamide. National Center for Biotechnology Information. XLogP3 and TPSA values accessed via PubChem computed properties. Accessed 2026-04-29. View Source
